

An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-piperazine-3-carboxylic acid

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(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with the orthogonal reactivity of its carboxylic acid and Boc-protected amine functionalities, makes it a versatile synthon for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

(R)-1-Boc-piperazine-3-carboxylic acid, systematically named (3R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, possesses a piperazine ring with a carboxylic acid at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position. The stereocenter at the C3 position is in the (R) configuration.

Note on Nomenclature: While the IUPAC name designates the carboxylic acid at the C2 position, it is commonly referred to in supplier catalogs and literature as **(R)-1-Boc-piperazine-3-carboxylic acid**. Researchers should be aware of this potential discrepancy and verify the structure by CAS number. The corresponding (S) enantiomer is also commercially available.^[1]

The structure is as follows:

- Molecular Formula: C₁₀H₁₈N₂O₄^[2]

- Molecular Weight: 230.26 g/mol [2]
- CAS Number: 192330-11-3[2]

Quantitative Physicochemical Data

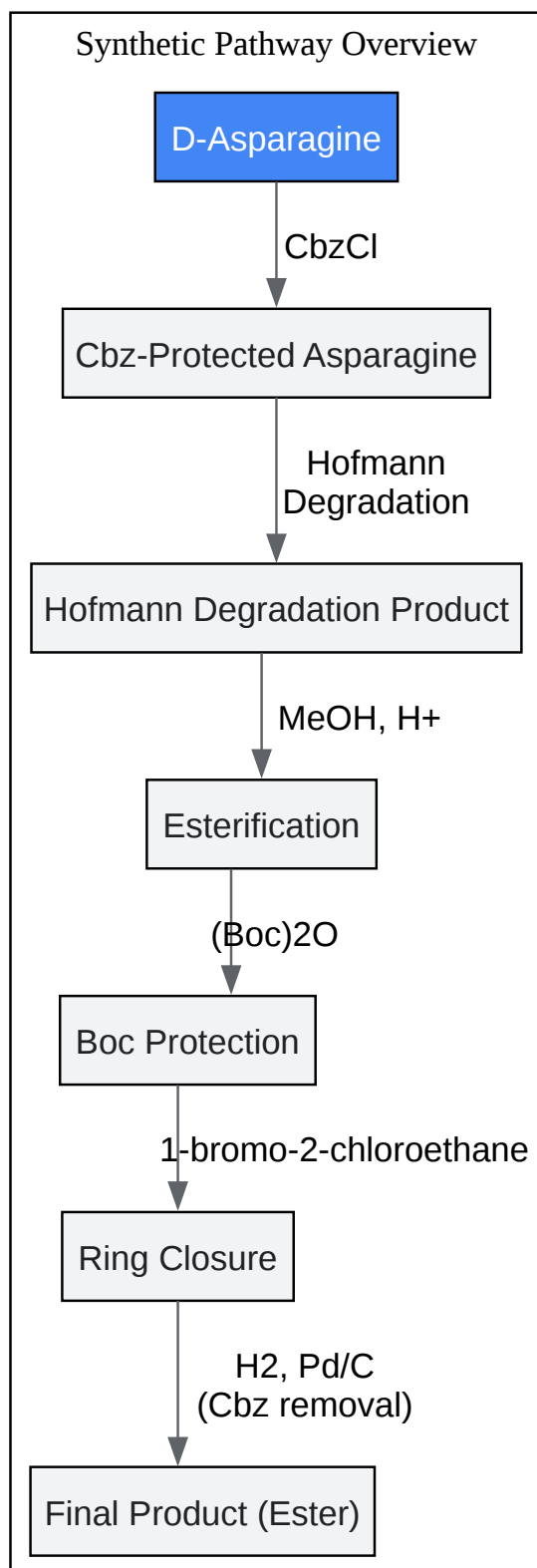
The key physicochemical properties of **(R)-1-Boc-piperazine-3-carboxylic acid** are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and behavior in various experimental conditions.

Property	Value	Reference
Molecular Weight	230.26 g/mol	[2]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[2]
IUPAC Name	(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid	[2]
XLogP3 (Computed)	-2.2	[2]
Appearance	White to off-white solid	General knowledge
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bond Count	2	[2]

Synthesis and Experimental Protocols

The synthesis of chiral piperazine derivatives like **(R)-1-Boc-piperazine-3-carboxylic acid** often starts from readily available chiral precursors. One documented approach involves using D-asparagine as the starting material to establish the desired stereochemistry, followed by a series of transformations to construct the piperazine ring.

A representative synthetic pathway for the corresponding methyl ester is outlined in a patent, which can be adapted to yield the carboxylic acid.[3] The key steps involve protection, Hofmann degradation, esterification, Boc protection, ring closure, and final deprotection.



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Caption: Synthetic workflow for (R)-1-Boc-piperazine-3-carboxylate.

Experimental Protocol: Boc Protection of Piperazine (General)

This protocol describes the fundamental step of introducing the Boc protecting group onto a piperazine nitrogen, a key transformation in the synthesis of the title compound and its derivatives.

Materials:

- Piperazine derivative (e.g., (R)-piperazine-3-carboxylic acid methyl ester)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH) or another suitable base
- Dichloromethane (DCM) or other suitable solvent
- Water
- 1M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the piperazine starting material in a suitable solvent system (e.g., a mixture of water and an organic solvent).
- Cool the mixture in an ice bath.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled, stirred mixture.^[4]
- Allow the reaction to warm to room temperature and stir for 10-14 hours.^[4]

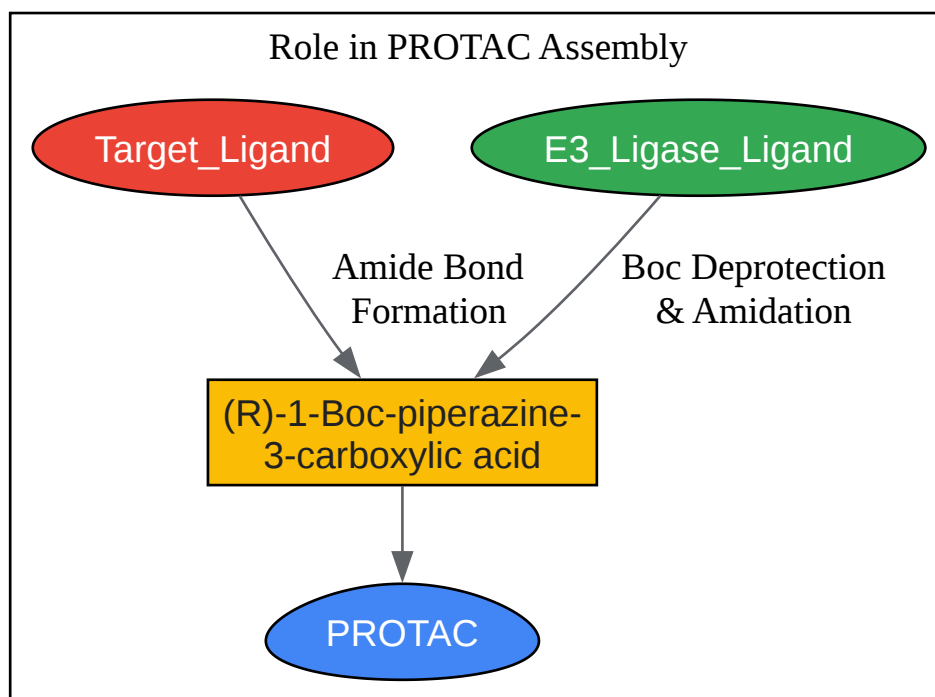
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, perform an aqueous workup. Extract the product into an organic solvent like DCM.
- Wash the combined organic layers sequentially with 1M HCl, water, and brine.[4]
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
- Purify the product by crystallization or silica gel chromatography as needed.

Applications in Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] **(R)-1-Boc-piperazine-3-carboxylic acid** serves as a valuable building block for introducing this moiety with precise stereochemical control. Its bifunctional nature allows for sequential or orthogonal derivatization.

Primary Applications:

- **Linker Technology:** The molecule is frequently used as a linker in the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8] The piperazine ring can enhance solubility and provide a rigid spacer, while the carboxylic acid and the deprotected amine serve as attachment points.
- **Scaffold for Bioactive Molecules:** It is a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors and receptor modulators.[5] The chiral center is often critical for specific binding to biological targets.



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Caption: Logical relationship of the linker in PROTAC synthesis.

Experimental Protocol: Amide Bond Formation (HATU Coupling)

This protocol details a standard procedure for coupling the carboxylic acid of **(R)-1-Boc-piperazine-3-carboxylic acid** with a primary amine, a fundamental reaction for its use as a linker.

Materials:

- **(R)-1-Boc-piperazine-3-carboxylic acid** (1.0 eq)
- Primary amine (R-NH₂) (1.1 eq)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[7]
- N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]

- Anhydrous N,N-Dimethylformamide (DMF)[7]
- Ethyl acetate and water for workup
- Saturated aqueous NaHCO₃ and brine

Procedure:

- In a clean, dry flask under an inert atmosphere, dissolve **(R)-1-Boc-piperazine-3-carboxylic acid** (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]
- Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activates the carboxylic acid.[9]
- Add the primary amine (1.1 eq) to the activated mixture.[7][9]
- Continue to stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.[9]
- Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted starting materials and coupling reagents.[9]
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected characteristic signals for **(R)-1-Boc-piperazine-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - ~12.0 ppm (singlet, broad): The acidic proton of the carboxylic acid ($-\text{COOH}$). This signal is concentration-dependent and will disappear upon exchange with D_2O .[\[10\]](#)
 - ~3.0-4.0 ppm (multiplets): Protons on the piperazine ring, often showing complex splitting patterns.
 - ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$) from the Boc protector.[\[11\]](#)
- ^{13}C NMR:
 - ~165-185 ppm: The carbonyl carbon of the carboxylic acid ($-\text{COOH}$).[\[10\]](#)
 - ~155 ppm: The carbonyl carbon of the Boc group ($-\text{O}-\text{C}=\text{O}$).
 - ~80 ppm: The quaternary carbon of the Boc group ($-\text{C}(\text{CH}_3)_3$).
 - ~40-55 ppm: Carbons of the piperazine ring.
 - ~28 ppm: The three equivalent methyl carbons of the Boc group ($-\text{C}(\text{CH}_3)_3$).

Infrared (IR) Spectroscopy

- 2500-3300 cm^{-1} (very broad): The characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.[\[10\]](#)
- ~1710-1760 cm^{-1} (strong): The C=O stretching vibration of the carboxylic acid carbonyl group.[\[10\]](#)
- ~1680-1700 cm^{-1} (strong): The C=O stretching of the Boc group's urethane carbonyl.
- ~2975 cm^{-1} : C-H stretching from the alkyl groups.

General Protocol for Spectroscopic Data Acquisition

Instrumentation:

- NMR: A 300-500 MHz NMR spectrometer.
- IR: A Fourier-Transform Infrared (FTIR) spectrometer.

NMR Sample Preparation and Acquisition:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral width is 0-16 ppm with a relaxation delay of 1-5 seconds.[11]

IR Sample Preparation and Acquisition:

- Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent cell.
- Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [11]
- Perform a background subtraction to obtain the final spectrum.[11]

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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-1-Boc-piperazine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062365#r-1-boc-piperazine-3-carboxylic-acid-structure-and-properties]

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